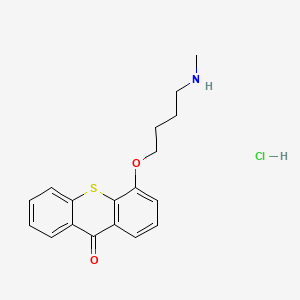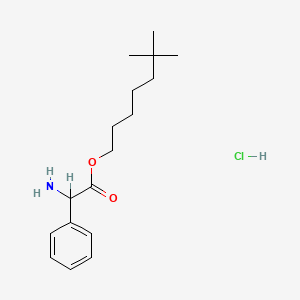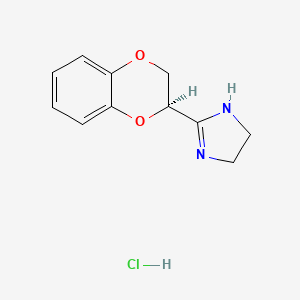
3-(4-Oxo-2-phenyl-4H-1-benzopyran-6-yl)-5-phenyl-4,5-Dihydro-1H-pyrazole-1-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Oxo-2-phenyl-4H-1-benzopyran-6-yl)-5-phenyl-4,5-Dihydro-1H-pyrazole-1-carboxaldehyde is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a benzopyran ring fused with a pyrazole ring and a carboxaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-2-phenyl-4H-1-benzopyran-6-yl)-5-phenyl-4,5-Dihydro-1H-pyrazole-1-carboxaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-oxo-2-phenyl-4H-1-benzopyran-6-carbaldehyde with phenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Oxo-2-phenyl-4H-1-benzopyran-6-yl)-5-phenyl-4,5-Dihydro-1H-pyrazole-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as refluxing in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(4-Oxo-2-phenyl-4H-1-benzopyran-6-yl)-5-phenyl-4,5-Dihydro-1H-pyrazole-1-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Oxo-2-phenyl-4H-1-benzopyran-6-yl)-5-phenyl-4,5-Dihydro-1H-pyrazole-1-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Baicalin: A flavonoid with a similar benzopyran structure, known for its anti-inflammatory and antioxidant properties.
Curcumin: A compound with a similar phenolic structure, widely studied for its therapeutic effects in various diseases.
Quercetin: Another flavonoid with a benzopyran ring, known for its antioxidant and anti-inflammatory activities.
Uniqueness
3-(4-Oxo-2-phenyl-4H-1-benzopyran-6-yl)-5-phenyl-4,5-Dihydro-1H-pyrazole-1-carboxaldehyde is unique due to its combination of a benzopyran ring with a pyrazole ring and a carboxaldehyde group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
154185-80-5 |
|---|---|
Formule moléculaire |
C25H18N2O3 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
5-(4-oxo-2-phenylchromen-6-yl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C25H18N2O3/c28-16-27-22(17-7-3-1-4-8-17)14-21(26-27)19-11-12-24-20(13-19)23(29)15-25(30-24)18-9-5-2-6-10-18/h1-13,15-16,22H,14H2 |
Clé InChI |
KCQKLKIYFMHMHO-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4)C=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


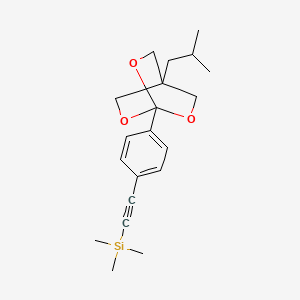
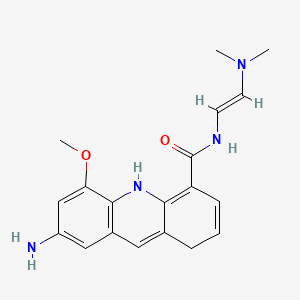

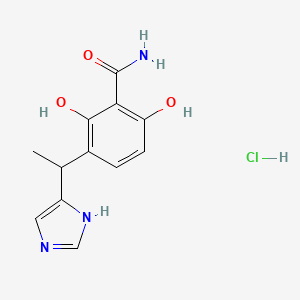
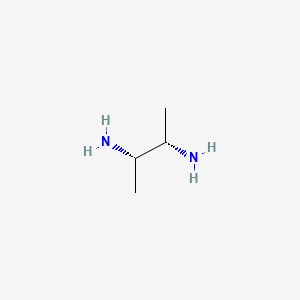

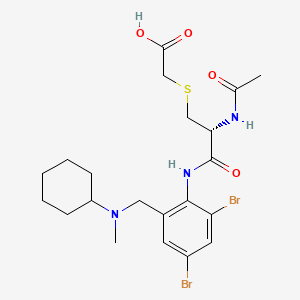
![[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate](/img/structure/B15190439.png)

